molecular formula C11H16N2O B13429114 1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol

1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B13429114
M. Wt: 192.26 g/mol
InChI Key: ODAQOLSFVCXTGJ-UHFFFAOYSA-N
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Description

1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridine ring through a Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia. The cyclobutane ring can be introduced through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines.

Scientific Research Applications

1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydropyridine derivatives: These compounds share the dihydropyridine moiety and have similar chemical properties.

    Cyclobutanol derivatives: Compounds with a cyclobutane ring and hydroxyl group exhibit similar reactivity.

Uniqueness

1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is unique due to the combination of the dihydropyridine and cyclobutane rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[(2-imino-4-methylpyridin-1-yl)methyl]cyclobutan-1-ol

InChI

InChI=1S/C11H16N2O/c1-9-3-6-13(10(12)7-9)8-11(14)4-2-5-11/h3,6-7,12,14H,2,4-5,8H2,1H3

InChI Key

ODAQOLSFVCXTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=N)N(C=C1)CC2(CCC2)O

Origin of Product

United States

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